molecular formula C17H14ClN3O B2503048 2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide CAS No. 590359-89-0

2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide

Cat. No.: B2503048
CAS No.: 590359-89-0
M. Wt: 311.77
InChI Key: LLSUZNKOPSQNHF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as quinazolinones, have been shown to interact with their targets in a variety of ways . For instance, some quinazolinones have been found to exhibit antimicrobial activity by interacting with bacterial cells .

Biochemical Pathways

Similar compounds, such as ddt and its metabolites, have been shown to affect various biochemical pathways . For example, DDT and its metabolites have been found to be highly toxic to many aquatic vertebrate and invertebrate species .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds have shown improved kinetic solubilities and were metabolically stable in vitro .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level . For instance, some compounds have shown inhibitory effects on cellular events triggered by certain transcription factors .

Action Environment

Similar compounds, such as ddt, have been studied for their environmental impact . For instance, DDT and its metabolites have been found to persist in the environment due to their physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide typically involves the reaction of 4-chloroaniline with 8-methylquinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)quinoline-4-carbohydrazide
  • 8-Methylquinoline-4-carbohydrazide
  • 4-Chloro-8-methylquinoline

Uniqueness

2-(4-Chlorophenyl)-8-methylquinoline-4-carbohydrazide is unique due to the presence of both the 4-chlorophenyl and 8-methyl groups on the quinoline ring. This structural feature enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents allows for better interaction with molecular targets, leading to improved therapeutic potential .

Properties

IUPAC Name

2-(4-chlorophenyl)-8-methylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-10-3-2-4-13-14(17(22)21-19)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUZNKOPSQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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